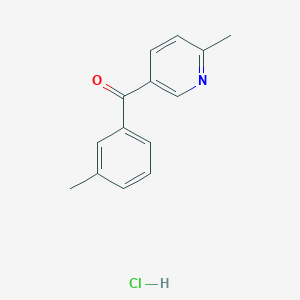

(3-Methylphenyl)-(6-methylpyridin-3-yl)methanone;hydrochloride

Description

(3-Methylphenyl)-(6-methylpyridin-3-yl)methanone hydrochloride is a synthetic organic compound featuring a methanone core bridging a 3-methylphenyl group and a 6-methylpyridin-3-yl moiety, with a hydrochloride counterion enhancing its solubility .

Properties

IUPAC Name |

(3-methylphenyl)-(6-methylpyridin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)15-9-13;/h3-9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRKHNWWDKMZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CN=C(C=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)-(6-methylpyridin-3-yl)methanone;hydrochloride typically involves the reaction of 3-methylbenzoyl chloride with 6-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)-(6-methylpyridin-3-yl)methanone;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3-Methylphenyl)-(6-methylpyridin-3-yl)methanone;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylphenyl)-(6-methylpyridin-3-yl)methanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related methanone derivatives, focusing on substituent effects, synthesis routes, and available data.

Table 1: Structural and Functional Comparison

Structural Features and Substituent Effects

- Phenyl Group Modifications: The 3-methylphenyl group in the target compound contrasts with chlorophenyl (e.g., in ) or hydroxy/methoxy-phenyl groups (). Pyridinyl Substituents: The 6-methylpyridin-3-yl group differs from 6-chloropyridin-3-yl () and unsubstituted pyridinyl (). Methyl groups on pyridine may reduce electron-withdrawing effects compared to chlorine, altering reactivity in further functionalization .

Biological Activity

The compound (3-Methylphenyl)-(6-methylpyridin-3-yl)methanone; hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C13H14N2O·HCl

- Molecular Weight : 238.73 g/mol

This compound features a methylphenyl group and a methylpyridine moiety, which contribute to its pharmacological properties.

Pharmacological Profile

Research indicates that (3-Methylphenyl)-(6-methylpyridin-3-yl)methanone; hydrochloride exhibits various biological activities, particularly in the realm of neuropharmacology. It has been studied for its interactions with serotonin receptors, which are implicated in mood regulation and various psychiatric disorders.

Receptor Affinity Studies

A study examining the structure-activity relationships (SAR) of similar compounds found that modifications in the aryl and pyridine substituents significantly influenced receptor affinity. The following table summarizes the receptor affinities (pKi values) for related compounds:

| Compound | 5-HT6 pKi | 5-HT2A pKi | D2 pKi |

|---|---|---|---|

| Compound A | 7.78 | 8.36 | 6.52 |

| Compound B | 7.02 | 8.71 | 7.33 |

| (3-Methylphenyl)-(6-methylpyridin-3-yl)methanone; hydrochloride | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available but is anticipated based on structural similarities.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits antagonist activity against serotonin receptors, with some derivatives showing nanomolar K_B values (pK_B > 7). The antagonist effects suggest potential applications in treating mood disorders.

Case Studies

- Neuropsychiatric Effects : A study involving animal models indicated that compounds structurally similar to (3-Methylphenyl)-(6-methylpyridin-3-yl)methanone; hydrochloride displayed significant mood-modulating effects, which were attributed to their interaction with serotonin receptors .

- Pain Management : Another investigation revealed that related aryl sulfoxides acted as covalent reversible inhibitors of monoacylglycerol lipase (MAGL), leading to reduced neuropathic pain and inflammation . This suggests a potential role for the compound in pain management therapies.

The mechanisms by which (3-Methylphenyl)-(6-methylpyridin-3-yl)methanone; hydrochloride exerts its biological effects are likely multifaceted, involving:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.